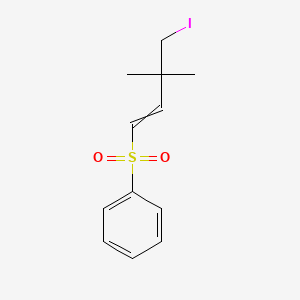
(4-Iodo-3,3-dimethylbut-1-ene-1-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Iodo-3,3-dimethylbut-1-ene-1-sulfonyl)benzene is an organic compound characterized by the presence of an iodine atom, a sulfonyl group, and a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-3,3-dimethylbut-1-ene-1-sulfonyl)benzene typically involves the iodination of 3,3-dimethylbut-1-ene followed by sulfonylation. The reaction conditions often require the use of iodine and a suitable sulfonylating agent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Iodo-3,3-dimethylbut-1-ene-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Addition Reactions: The double bond in the but-1-ene moiety can undergo addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction pathway and product distribution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce sulfonic acids or sulfonates.
Wissenschaftliche Forschungsanwendungen
(4-Iodo-3,3-dimethylbut-1-ene-1-sulfonyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Iodo-3,3-dimethylbut-1-ene-1-sulfonyl)benzene involves its interaction with molecular targets through its functional groups. The iodine atom and sulfonyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate various biochemical pathways and molecular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodo-3,3-dimethylbut-1-ene: Similar structure but lacks the sulfonyl group.
3,3-Dimethylbut-1-ene-1-sulfonylbenzene: Similar structure but lacks the iodine atom.
Uniqueness
The presence of both iodine and sulfonyl groups in (4-Iodo-3,3-dimethylbut-1-ene-1-sulfonyl)benzene makes it unique compared to its analogs
Eigenschaften
CAS-Nummer |
827573-97-7 |
|---|---|
Molekularformel |
C12H15IO2S |
Molekulargewicht |
350.22 g/mol |
IUPAC-Name |
(4-iodo-3,3-dimethylbut-1-enyl)sulfonylbenzene |
InChI |
InChI=1S/C12H15IO2S/c1-12(2,10-13)8-9-16(14,15)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
YCXLIXIQNOGZCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CI)C=CS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















